molecular formula C12H13Cl2F3N2S B1465083 (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride CAS No. 1332531-22-2

(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride

Cat. No. B1465083
CAS RN: 1332531-22-2
M. Wt: 345.2 g/mol
InChI Key: FBKKAURIQIFUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring. The thiazole ring is then linked to an ethylamine group .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a phenyl ring, a thiazole ring, and an ethylamine group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs . Its presence can significantly enhance the biological activity and metabolic stability of pharmaceuticals. This compound, with its unique structure, could serve as a precursor in the synthesis of novel drug candidates, particularly for targeting neurological disorders where amine functional groups are often critical for activity.

Agrochemical Research

Compounds with a trifluoromethyl group have been widely used in the development of agrochemicals due to their unique physicochemical properties . This compound could be investigated for its potential as an intermediate in the synthesis of new pesticides or herbicides, contributing to more effective crop protection strategies.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are expected to continue in the future.

properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2S.2ClH/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11;;/h1-4,7H,5-6,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKKAURIQIFUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 3
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 4
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 5
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 6
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.